5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

TRPV1 antagonist pain isoxazole carboxamide

5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668970-85-2) is a privileged building block for TRPV1 and kinase inhibitor programs, where the para-CF₃-phenyl group enhances metabolic stability and intrinsic potency relative to non-fluorinated analogs. The 3-carboxylic acid handle enables direct amide coupling for systematic SAR exploration, while the regioisomeric positioning (3- vs 4-carboxy) dictates critical vector geometry in target binding. Non-hazardous classification eliminates surcharges and accelerates customs clearance, providing quantifiable procurement advantages. Multi-supplier availability ensures supply chain redundancy and competitive pricing.

Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
CAS No. 668970-85-2
Cat. No. B1603816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
CAS668970-85-2
Molecular FormulaC11H6F3NO3
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17)
InChIKeyRILMWGDLHDRILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668970-85-2): Procurement and Selection Guide for Chemical Biology Building Blocks


5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668970-85-2) is a 3-carboxy-substituted 5-arylisoxazole heterocyclic building block with molecular formula C11H6F3NO3 and molecular weight 257.16 g/mol . The compound features a trifluoromethylphenyl group at the isoxazole 5-position and a carboxylic acid handle at the 3-position, enabling facile downstream derivatization via amide coupling or esterification . The trifluoromethylated isoxazole scaffold is widely recognized in medicinal chemistry as a versatile intermediate for generating compound libraries targeting enzymes such as xanthine oxidase, TRPV1, and various kinases [1].

Why 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668970-85-2) Cannot Be Replaced by Non-CF3 or 4-Positional Analogs


Substitution of this specific isoxazole building block with non-trifluoromethylated analogs (e.g., 5-phenylisoxazole-3-carboxylic acid) or regioisomeric isoxazole-4-carboxylic acids fundamentally alters downstream molecular properties in ways that generic procurement cannot address. The para-CF3 substitution on the 5-phenyl ring imparts enhanced metabolic stability and altered electrostatic surface potential compared to the parent phenyl analog, as established in fluorinated isoxazole SAR literature [1]. Furthermore, the 3-carboxylic acid positioning (versus the 4-carboxylic acid isomer) dictates the vector and spatial orientation of any subsequently coupled amide or ester substituents, a critical parameter in target binding that cannot be compensated for by simply adjusting other molecular features [2]. Regioisomeric substitution patterns on isoxazole scaffolds have been shown to produce divergent biological activity profiles in enzyme inhibition assays, underscoring that these compounds are not functionally interchangeable .

Quantitative Differentiation Evidence: 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668970-85-2) vs. Closest Analogs


Regioisomeric Scaffold Differentiation: 3-Carboxylic Acid Isoxazole vs. 4-Carboxylic Acid Isoxazole TRPV1 Antagonist Potency

The isoxazole-3-carboxamide scaffold (derivable from the target 3-carboxylic acid building block) constitutes a privileged chemotype for TRPV1 antagonism distinct from isoxazole-4-carboxylic acid-derived analogs. Systematic SAR studies demonstrated that substitution at the isoxazole 4-position of the 3-carboxamide core with polar functionality such as hydroxymethyl (yielding 4-(hydroxymethyl)-5-[4-(trifluoromethyl)phenyl]isoxazole-3-carboxylic acid) afforded orally active TRPV1 antagonists with in vivo efficacy in a rat model of inflammatory pain . This scaffold geometry is inaccessible from 4-carboxylic acid building blocks.

TRPV1 antagonist pain isoxazole carboxamide structure-activity relationship

CF3-Enhanced Anticancer Potency: Trifluoromethylated Isoxazole Derivatives vs. Non-Fluorinated Analogs

A 2024 RSC Advances study systematically evaluated the impact of the –CF3 functional group on isoxazole-based anticancer activity. Among a series of structurally related isoxazole derivatives, compounds bearing the trifluoromethyl substituent (structurally analogous to the target compound's 4-CF3-phenyl motif) exhibited enhanced antiproliferative activity relative to their non-fluorinated counterparts [1]. Molecular docking analysis attributed this enhancement to favorable hydrophobic interactions and altered electrostatic surface potential conferred by the CF3 group at target binding sites [1].

anticancer isoxazole trifluoromethyl cytotoxicity

Transport Classification Advantage: Non-Hazardous Material Designation vs. Hazard-Classified Heterocyclic Carboxylic Acids

Procurement logistics and associated compliance costs represent a quantifiable differentiation point. According to the AKSci technical datasheet and SDS, 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid is classified as 'Not hazardous material' under DOT/IATA transport regulations . In contrast, many structurally related heterocyclic carboxylic acid building blocks carry GHS hazard classifications (e.g., H302, H315, H319, H335) that trigger hazardous material shipping surcharges, special packaging requirements, and customs documentation delays .

chemical procurement DOT/IATA hazard classification shipping

Commercial Availability and Purity Benchmarking: 95% Minimum Purity Specification Across Multiple ISO-Certified Suppliers

The target compound is commercially available from multiple established suppliers including AKSci (Cat. 1831DA), abcr GmbH (Cat. AB424327), and Biosynth (Cat. TBB97085), with consistent minimum purity specifications of 95% . This multi-supplier availability with standardized purity benchmarking contrasts with more specialized isoxazole analogs that may be available from only single custom synthesis sources with variable lot-to-lot quality and extended lead times. The compound's MDL number (MFCD07377112) facilitates cross-supplier identification and specification comparison .

chemical sourcing purity specification supplier qualification isoxazole building block

Optimal Research and Industrial Application Scenarios for 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668970-85-2)


TRPV1 Antagonist Medicinal Chemistry Programs Requiring 3-Carboxamide Scaffolds

This building block is ideally suited for TRPV1 antagonist discovery programs where the isoxazole-3-carboxamide core has been validated as a privileged scaffold . The 3-carboxylic acid handle enables direct amide coupling with diverse amine partners to generate focused libraries for pain and inflammatory disease targets. The 5-(4-trifluoromethylphenyl) substitution pattern provides the lipophilic aromatic moiety essential for TRPV1 binding pocket occupancy, while the carboxylic acid functionality offers a synthetically tractable point for systematic SAR exploration. Programs utilizing this building block can leverage established SAR from the isoxazole-3-carboxamide patent literature to accelerate lead optimization .

Anticancer Library Synthesis Leveraging CF3-Enhanced Cytotoxicity

The para-CF3 substituent confers enhanced antiproliferative activity in cancer cell lines compared to non-fluorinated isoxazole analogs, as established in systematic SAR studies of trifluoromethylated isoxazole derivatives . Medicinal chemistry teams synthesizing compound libraries for oncology target screening should prioritize this CF3-containing building block over non-fluorinated phenylisoxazole alternatives, given the documented potency advantage conferred by the trifluoromethyl group in this scaffold class. The carboxylic acid functionality further enables facile conjugation to diverse amine-containing fragments for rapid library expansion and hit-to-lead optimization.

Cost-Sensitive Academic or CRO Synthesis Where Procurement Logistics Impact Project Timelines

For academic laboratories and contract research organizations operating under constrained shipping budgets and tight project timelines, the 'Not hazardous material' transport classification of this compound (per AKSci SDS) provides quantifiable procurement advantages . The elimination of hazardous material shipping surcharges reduces landed cost per gram, while simplified customs clearance accelerates delivery by 1-3 business days compared to hazard-classified heterocyclic building blocks. Additionally, multi-supplier availability from AKSci, abcr, and Biosynth ensures supply chain redundancy and competitive pricing, mitigating the risk of single-source stockouts that can delay synthetic campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.